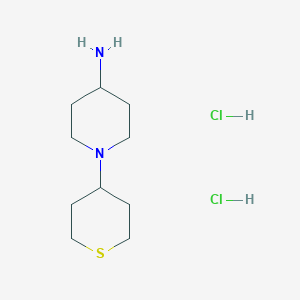
(S)-(+)-Phencyphos hydrate
Overview
Description
Molecular Structure Analysis
The molecular structure of a hydrate generally involves the parent compound with water molecules attached. The exact structure can be determined using techniques such as single crystal X-ray diffraction .Chemical Reactions Analysis
Hydrates can undergo various chemical reactions, often involving the loss or gain of water. For example, heating a hydrate can often remove the water of hydration, resulting in an anhydrous compound .Scientific Research Applications
Hydration and Dehydration Behavior : A study focused on understanding the hydration and dehydration behavior of phencyphos, a resolving agent used in the Dutch resolution. It was found that batches of phencyphos contain varying amounts of water, which evolve over time and can cause incorrect dosages. This research provided reliable conversion methods and storage conditions for phencyphos (Querniard et al., 2009).
Resolution by Preferential Crystallization : Another study developed an inexpensive and reliable method for resolving phencyphos by preferential crystallization in methanol/water solvent mixtures. This process delivered pure enantiomers in good yields and could be repeated multiple times without losing efficiency (Leeman et al., 2009).
Resolution of Anhydrous Phencyphos by Hydrate Formation : The resolution of anhydrous racemic phencyphos was achieved by dissolution accompanied by simultaneous secondary nucleation of the dissolved racemate on enantiopure seeds of phencyphos hydrate. This study provided a novel approach to obtain pure enantiomers (Leeman & Kellogg, 2021).
Synthesis of Derivatives : Research has also been conducted on the synthesis of derivatives of phencyphos. A study described a fast and clean procedure to prepare the 4-vinyl derivative of enantiomerically pure phencyphos. This research opened a route to attaching phencyphos to surfaces (van der Meijden et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOPBMJZQKXMOE-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@H]1C2=CC=CC=C2)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Phencyphos hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(1-Adamantyl)-2-hydroxyethyl] thiocyanate](/img/structure/B7886000.png)
![1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine](/img/structure/B7886007.png)
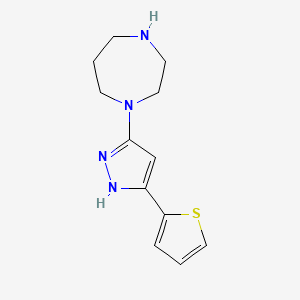
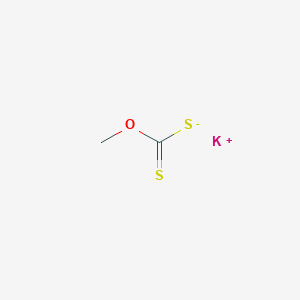
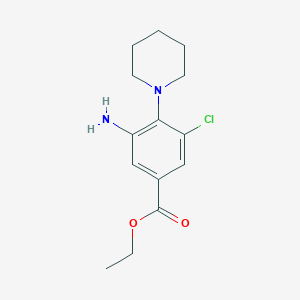
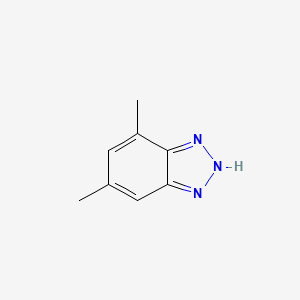

![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7886073.png)

![[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride](/img/structure/B7886116.png)
